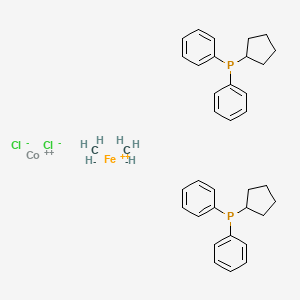

Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Carbamide, cobalt(2+), cyclopentyl(diphenyl)phosphane, iron(2+), and dichloride are all elements that have been studied extensively in scientific research.

科研应用

Catalytic Applications

Cobalt-Catalyzed Cycloadditions : Cobalt compounds are utilized in [2+2+2] cycloaddition reactions, which are crucial for synthesizing vinyl-substituted cyclohexa-1,3-diene derivatives. This process involves cobalt complexes with alkynes and dienes, demonstrating cobalt's potential as a versatile catalyst in organic synthesis (Hilt, Hess, & Harms, 2008).

Cobalt Complexes in Cyclopropanation : The cobalt(II) complex of D2-symmetric chiral porphyrin has been identified as an effective catalyst for cyclopropanation of styrene derivatives. This highlights cobalt's role in facilitating specific organic transformations with high selectivity and efficiency (Chen & Zhang, 2007).

Polymerization Reactions : Cobalt and iron compounds have been developed as catalysts for polymerization reactions, particularly in alkyne [2+2+2] cycloaddition and alkyne–nitrile co-cycloaddition reactions. These complexes show promise in synthesis applications, including controlled polymerization reactions (Okamoto & Sugiyama, 2013).

Coordination Chemistry and Molecular Structure

Molecular Structures of Cobalt Complexes : Studies have been conducted on the molecular structures of various cobalt complexes. These include investigations into the crystal and molecular structures of complexes like trans-3,3,4,4-tetracyano-2-phenylcyclopentylbis(dimethylglyoximato)imidazolecobalt(III), which provides insights into the coordination chemistry of cobalt in various ligand environments (McKenzie, 1978).

Iron and Cobalt Complexes with Tridentate Ligands : Research into iron and cobalt complexes with tridentate ligands, such as P, N, P ligands, has led to discoveries in the field of coordination chemistry. These studies provide valuable information on the synthesis, characterization, and application of these complexes in ethene polymerization reactions (Müller et al., 2002).

性质

CAS 编号 |

67292-36-8 |

|---|---|

产品名称 |

Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |

分子式 |

C36H34Cl2CoFeP2 |

分子量 |

714.29 |

IUPAC 名称 |

carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |

InChI |

InChI=1S/2C17H19P.2CH3.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |

SMILES |

[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |

溶解度 |

not available |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)

![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)

![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2450053.png)